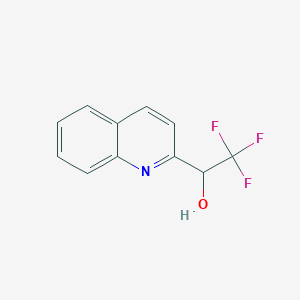
2,2,2-Trifluoro-1-(quinolin-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(quinolin-2-yl)ethan-1-ol is a chemical compound characterized by the presence of a trifluoromethyl group and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(quinolin-2-yl)ethan-1-ol typically involves the reaction of quinoline derivatives with trifluoroacetaldehyde. One common method includes the use of a Grignard reagent, where quinoline is reacted with trifluoroacetaldehyde in the presence of a suitable catalyst to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-(quinolin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its pharmacological properties.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with altered electronic properties .
Scientific Research Applications
2,2,2-Trifluoro-1-(quinolin-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique structural features make it a valuable probe in biological studies, especially in understanding enzyme interactions and receptor binding.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(quinolin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The quinoline moiety can bind to various receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- 2,2,2-Trifluoro-1-(isoquinolin-1-yl)ethane-1,1-diol
- 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone
- Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)-
Comparison: Compared to these similar compounds, 2,2,2-Trifluoro-1-(quinolin-2-yl)ethan-1-ol stands out due to its unique combination of a trifluoromethyl group and a quinoline moiety. This combination imparts distinct electronic and steric properties, making it particularly valuable in drug design and materials science .
Properties
Molecular Formula |
C11H8F3NO |
|---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-quinolin-2-ylethanol |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)10(16)9-6-5-7-3-1-2-4-8(7)15-9/h1-6,10,16H |
InChI Key |
RFZLFHOTVCIOSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


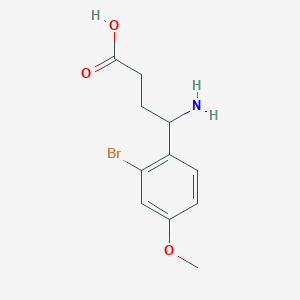
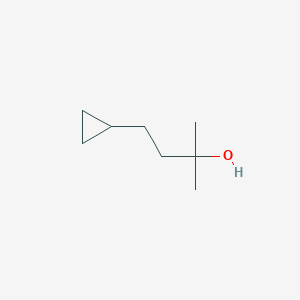
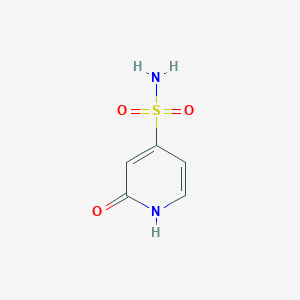
![2-(4-Fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)aceticacid](/img/structure/B13553359.png)
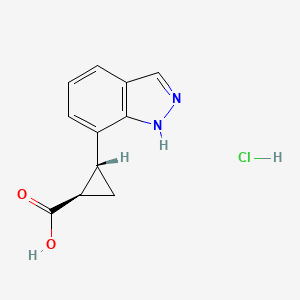
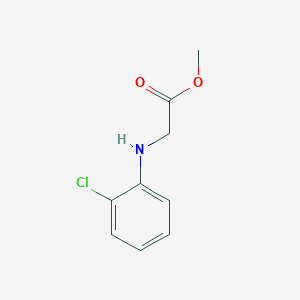
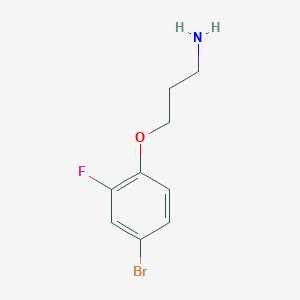
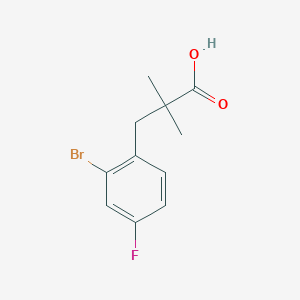
![Methyl({[4-(propan-2-yloxy)phenyl]methyl})aminehydrochloride](/img/structure/B13553385.png)

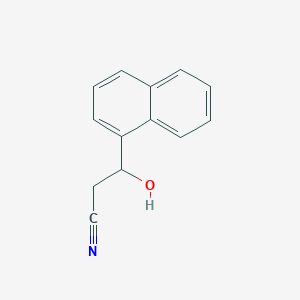

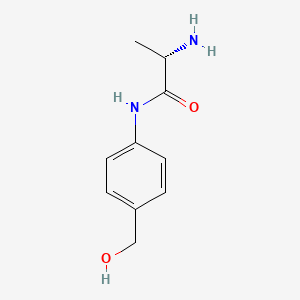
![3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13553410.png)
